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Disulfo-ICG carboxylic acid

Cat. No.: B12379546
M. Wt: 935.0 g/mol
InChI Key: XLTAEZQCEVNUHH-UHFFFAOYSA-L
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Description

Contextualization within Near-Infrared Fluorescent Probes for Biomedical Research

Near-infrared (NIR) fluorescent probes represent a critical class of imaging agents in biomedical research. Operating within the NIR window (typically 700-900 nm), these molecules offer distinct advantages for in vivo imaging. Light in this spectral range can penetrate biological tissues more deeply with reduced absorption and scattering by endogenous components like hemoglobin and water. Furthermore, autofluorescence from tissues is minimal in the NIR region, leading to a significantly higher signal-to-noise ratio compared to probes that fluoresce in the visible spectrum. medchemexpress.commedchemexpress.eubioacts.com

Indocyanine Green (ICG) is a foundational NIR fluorescent dye used in various medical diagnostic procedures. medchemexpress.commedchemexpress.eu However, the application of ICG in its native form can be limited by its instability in aqueous solutions and its tendency to bind non-specifically to plasma proteins. acs.org To overcome these limitations and expand its utility, numerous derivatives have been synthesized. medchemexpress.comconfluore.com

Disulfo-ICG carboxylic acid emerges as a significant advancement in this context. medchemexpress.com As a derivative of ICG, it retains the favorable NIR fluorescence properties, with a characteristic excitation maximum around 757 nm and an emission maximum around 835 nm. alfa-chemistry.com The key modifications—the addition of two sulfonate groups and a carboxylic acid moiety—are specifically designed to enhance its performance as a building block for targeted fluorescent probes in research settings. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Appearance Green Solid alfa-chemistry.com
Molecular Formula C45H48N2Na2O11S3 alfa-chemistry.com
Molecular Weight 935.04 g/mol alfa-chemistry.com
Excitation Maximum (λex) 757 nm alfa-chemistry.com

| Emission Maximum (λem) | 835 nm | alfa-chemistry.com |

Rationale for this compound as a Versatile Chemical Research Tool

The versatility of this compound in academic research stems directly from its engineered chemical structure, which provides improved physicochemical properties and a functional handle for further modification. confluore.commedchemexpress.combldpharm.comxinyanbm.com

The primary rationale for its use is its suitability for bioconjugation. The terminal carboxylic acid (-COOH) group is a key functional moiety. While relatively inert on its own, this carboxyl group serves as a convenient chemical handle for covalently attaching the dye to a wide array of biomolecules, such as antibodies, peptides, and other ligands. bioacts.combioacts.com This conjugation is typically achieved through standard amide bond formation, often by first activating the carboxylic acid to a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. ruixibiotech.comnih.gov This allows researchers to create highly specific, targeted imaging agents that can seek out and bind to particular cells, proteins, or receptors of interest in complex biological systems. ruixibiotech.comsci-hub.se

Furthermore, the "disulfo" aspect of the molecule, indicating the presence of two sulfonic acid groups, confers a significant advantage. smolecule.com These hydrophilic groups greatly enhance the water solubility of the dye compared to the parent ICG. lumiprobe.comlumiprobe.com Improved aqueous solubility is critical for in vivo applications, as it prevents aggregation and ensures better bioavailability and distribution of the probe within a biological system. This modification addresses one of the key drawbacks of ICG, making the disulfo-derivative a more robust and reliable tool for developing probes for fluorescence-guided surgery, molecular imaging, and biosensing. ruixibiotech.com

Table 2: Functional Comparison of ICG Derivatives

Compound Key Functional Group(s) Primary Research Utility Source
Indocyanine Green (ICG) Sulfonate groups General NIR fluorescent agent for diagnostics medchemexpress.commedchemexpress.eu
This compound Two sulfonate groups, one carboxylic acid Building block for creating targeted probes via conjugation; improved water solubility bioacts.comalfa-chemistry.com
Disulfo-ICG-NHS ester Two sulfonate groups, one NHS ester Amine-reactive dye for direct labeling of proteins and peptides medchemexpress.euruixibiotech.com
ICG Maleimide Sulfonate group, one maleimide Thiol-reactive dye for labeling molecules with sulfhydryl groups medchemexpress.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H48N2Na2O11S3 B12379546 Disulfo-ICG carboxylic acid

Properties

Molecular Formula

C45H48N2Na2O11S3

Molecular Weight

935.0 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2

InChI Key

XLTAEZQCEVNUHH-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Disulfo Icg Carboxylic Acid

Precursor Compounds and Established Synthesis Routes

The synthesis of Disulfo-ICG carboxylic acid and its derivatives often involves precursor molecules that can be chemically modified to yield the final product. While specific, detailed synthesis routes for this compound are not extensively published in the provided results, the general approach for similar cyanine (B1664457) dyes involves the condensation of heterocyclic precursors. For ICG derivatives, this typically includes the reaction of substituted indolenine precursors.

Derivatives of ICG, such as ICG-Sulfo-OSu, are used as precursors for creating bioconjugates. nih.gov For example, the N-hydroxysulfosuccinimide ester of an ICG derivative (ICG-sulfo-OSu) is a common commercially available precursor used for conjugation to amine-containing molecules. nih.gov The synthesis of more complex ICG conjugates often starts with a functionalized ICG core, which is then reacted with a linker or biomolecule.

Functional Group Reactivity and Bioconjugation Chemistries

The carboxylic acid functional group on Disulfo-ICG is a versatile handle for covalent attachment to a wide range of biomolecules. The most common bioconjugation strategies leverage this group to form stable bonds with nucleophiles on the target molecule.

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid of Disulfo-ICG can be activated to facilitate reaction with primary and secondary amines, forming a stable amide bond. medchemexpress.comfrontiersin.orgiris-biotech.deiris-biotech.de This is a widely used strategy for labeling proteins, peptides, and other amine-containing biomolecules. bioacts.com The activation is typically achieved using coupling agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). lumiprobe.comlumiprobe.comthermofisher.com The reaction can be performed in aqueous solutions, which is advantageous for working with biological macromolecules. thermofisher.com To improve the efficiency of EDAC-mediated coupling and reduce side reactions, N-hydroxysulfosuccinimide (sulfo-NHS) is often included in the reaction mixture. thermofisher.comnih.gov

Reaction Component Function
This compoundThe fluorescent dye containing the carboxyl group.
Amine-containing moleculeThe target for conjugation (e.g., protein, peptide).
Carbodiimide (B86325) (e.g., EDAC)Activates the carboxylic acid to form a reactive intermediate.
N-hydroxysulfosuccinimide (NHS) or sulfo-NHSStabilizes the activated intermediate, increasing coupling efficiency.

Utilization of N-Hydroxysuccinimide (NHS) Ester Intermediates

A common and highly effective method for conjugating carboxylic acids involves their conversion to N-hydroxysuccinimide (NHS) esters. ruixibiotech.com Disulfo-ICG can be converted into an NHS ester, which is a more stable and reactive intermediate for amine coupling than the carbodiimide-activated acid alone. lumiprobe.com These NHS esters react efficiently with primary and secondary amines under mild conditions, typically at a pH of 8.3, to form stable amide bonds. bioacts.com The sulfonated version, sulfo-NHS ester, offers the advantage of increased water solubility, allowing the reaction to be carried out in aqueous buffers without the need for organic co-solvents. bioacts.com This is particularly beneficial for labeling sensitive biological molecules like proteins and oligonucleotides. bioacts.com

Intermediate Reactive Towards Key Features
Disulfo-ICG NHS esterPrimary and secondary amines.Stable intermediate, efficient reaction. ruixibiotech.comlumiprobe.com
Disulfo-ICG sulfo-NHS esterPrimary and secondary amines.Higher water solubility, ideal for aqueous bioconjugation. bioacts.com

Reaction with Hydrazines and Hydroxylamines

In addition to amines, the activated carboxylic acid of Disulfo-ICG can also react with other nucleophiles such as hydrazines and hydroxylamines. lumiprobe.comlumiprobe.comthermofisher.com These reactions, typically mediated by carbodiimides like EDAC, result in the formation of hydrazide and hydroxamic acid linkages, respectively. lumiprobe.comthermofisher.com Hydrazide-modified dyes are particularly useful for labeling biomolecules containing aldehyde or ketone groups, such as those on glycoproteins that have been oxidized. bioacts.com This expands the range of possible targets for conjugation with Disulfo-ICG.

Strategies for Enhanced Covalent Conjugation Efficiency

To improve the properties of Disulfo-ICG conjugates, such as their stability, solubility, and pharmacokinetic profile, various strategies have been developed. One of the most effective is the incorporation of linkers.

Implementation of Polyethylene (B3416737) Glycol (PEG) Linkers in Disulfo-ICG Conjugates

The introduction of polyethylene glycol (PEG) linkers between Disulfo-ICG and the target biomolecule has been shown to be highly beneficial. spiedigitallibrary.orgnih.gov PEGylation can increase the water solubility of the conjugate, reduce aggregation, and decrease non-specific binding. acs.orgissuu.com Short PEG linkers have been successfully used to create bifunctional ICG derivatives (e.g., ICG-PEG4-Sulfo-OSu and ICG-PEG8-Sulfo-OSu) that demonstrate higher covalent binding efficiency to monoclonal antibodies. acs.orgwilddata.cn This improved covalent linkage leads to reduced dissociation of the dye from the antibody, resulting in lower background signals and improved tumor-to-background ratios in imaging studies. nih.govacs.org The use of PEG linkers can also alter the pharmacokinetic properties of the conjugate, potentially leading to a longer plasma half-life by increasing the hydrodynamic radius of the molecule. issuu.com

Conjugate Type Key Advantage Research Finding
Disulfo-ICG-PEG-mAbEnhanced covalent bondingSignificantly increased the percentage of covalent bonding of ICG to the minibody. acs.org
Disulfo-ICG-PEG-mAbImproved imaging performanceReduced nonspecific uptake in the liver and improved tumor-to-background ratios. nih.govacs.org
PEGylated bioconjugatesIncreased solubility and stabilityPEGylation can prevent aggregation and improve the solubility of the conjugate. acs.orgissuu.com

Spectroscopic and Photophysical Research Investigations of Disulfo Icg Carboxylic Acid

Near-Infrared Fluorescence Characteristics and Spectral Properties

Disulfo-ICG carboxylic acid exhibits fluorescence in the near-infrared spectrum, a region of the electromagnetic spectrum that allows for deep tissue penetration. The dye's spectral properties are characterized by its excitation and emission maxima. The maximum excitation wavelength for this compound is approximately 757 nm, with a corresponding emission maximum at around 835 nm. alfa-chemistry.com In comparison, the parent compound, ICG carboxylic acid, has excitation and emission maxima at 785 nm and 811-812 nm, respectively. bioacts.com

The molar extinction coefficient, which indicates how strongly a substance absorbs light at a given wavelength, is another important characteristic. For ICG carboxylic acid, the extinction coefficient is reported to be ≥ 218,000 cm⁻¹M⁻¹. bioacts.com The introduction of sulfonate groups, as in this compound, generally enhances water solubility. lumiprobe.com

Table 1: Spectral Properties of ICG Derivatives

Compound Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (cm⁻¹M⁻¹)
This compound 757 alfa-chemistry.com 835 alfa-chemistry.com Not Specified
ICG carboxylic acid 785 bioacts.com 811-812 bioacts.com ≥ 218,000 bioacts.com
sulfo-Cyanine3.5 carboxylic acid 576 lumiprobe.com 603 lumiprobe.com 139,000 lumiprobe.com
Cy7.5 hydrazide 788 broadpharm.com 808 broadpharm.com 223,000 broadpharm.com

Mechanisms of Fluorescence Quenching and Dequenching in Disulfo-ICG Conjugates

When this compound is conjugated to biomolecules, such as antibodies, its fluorescence is often quenched. nih.gov This phenomenon is largely attributed to non-covalent interactions between the dye and hydrophobic amino acids on the protein, leading to a loss of fluorescence. nih.gov This self-quenching can be exacerbated at higher dye-to-protein ratios. nih.gov The formation of non-emissive aggregates is another significant contributor to fluorescence quenching. fu-berlin.de

Fluorescence quenching can occur through several mechanisms, including:

Förster Resonance Energy Transfer (FRET): Energy transfer between identical fluorophore molecules (homoFRET) can occur when there is a small Stokes shift and significant overlap between the emission and absorption spectra. nih.gov

Strong Coupling (Davydov Splitting): This mechanism leads to a blue shift in the absorption spectrum and quenched fluorescence. nih.gov

Photo-induced Electron Transfer (PeT): This process involves the transfer of an electron from the excited dye to a quencher molecule. mdpi.com

Interestingly, the quenched fluorescence of ICG conjugates can often be recovered. nih.gov This dequenching, or activation, can be achieved by disrupting the interaction between the dye and the protein. For example, treatment with agents like sodium dodecyl sulfate (B86663) (SDS) and 2-mercaptoethanol (B42355) (2-ME) can release the ICG from the protein, restoring its fluorescence. nih.gov This "activatable" property is of great interest as it can lead to high tumor-to-background ratios in imaging applications, where the probe only becomes fluorescent upon interaction with its target. nih.gov

Another dequenching mechanism involves the enzymatic cleavage of a linker connecting the dye to a quenching molecule. In one study, a caspase-3 cleavable peptide was used to link ICG in a micellar structure. Upon apoptosis and the subsequent release of caspase-3, the peptide was cleaved, leading to the disaggregation of the ICG and recovery of its fluorescence. nih.gov

Analysis of Aggregation Phenomena and Their Impact on Optical Properties

Cyanine (B1664457) dyes like this compound have a strong tendency to self-aggregate in aqueous solutions, a phenomenon that significantly impacts their optical properties. nih.gov This aggregation is influenced by factors such as concentration, ionic strength, and the polarity of the solvent. nih.gov

Two primary types of aggregates are observed:

H-aggregates (hypsochromic): These are characterized by a face-to-face arrangement of the dye molecules, leading to a blue-shift in the absorption spectrum relative to the monomer. researchgate.net H-aggregates are typically non-emissive or poorly fluorescent. nih.govresearchgate.net The formation of H-aggregates is a major cause of fluorescence quenching in ICG and its derivatives. nih.govresearchgate.net

J-aggregates (bathochromic): These aggregates exhibit a red-shifted absorption band that is often narrow and intense. researchgate.net J-aggregates can be fluorescent. researchgate.net The formation of J-aggregates can be induced by factors such as high salt concentrations. thno.org

The aggregation of ICG derivatives can be a significant challenge in the development of fluorescent probes, as it can lead to changes in optical properties and reduced quantum yield. acs.org The formation of high molecular weight aggregates can also complicate the purification and characterization of dye-protein conjugates. acs.org

Strategies to minimize aggregation and the associated quenching include the introduction of charged groups, such as sulfonates, into the dye structure. nih.gov This modification can decrease dye-to-dye interactions and improve the brightness of the probe. nih.gov Asymmetrical distribution of charge within the dye molecule has also been shown to prevent π-stacking and reduce fluorescence quenching. nih.gov

Advanced Bioconjugation Strategies and Molecular Probe Design with Disulfo Icg Carboxylic Acid

Conjugation to Peptides and Proteins for Research Applications

The presence of a carboxylic acid functional group on the Disulfo-ICG molecule is pivotal for its conjugation to peptides and proteins. bioacts.com This process typically involves the formation of a stable amide bond between the carboxylic acid of the dye and primary amine groups present on the biomolecules, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues in proteins. thermofisher.com

Standard amide bond coupling conditions are employed for this conjugation. bioacts.com A common strategy involves the activation of the carboxylic acid group using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) for reactions in organic solvents or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for aqueous reactions. To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often used to convert the carboxylic acid into a more stable amine-reactive NHS ester. bioacts.com This two-step process, which can also be performed as a one-pot reaction, minimizes side reactions and improves the yield of the desired conjugate. thermofisher.com

The resulting Disulfo-ICG-peptide and -protein conjugates are valuable tools in various research fields, including:

Fluorescence Microscopy: Labeled peptides and proteins can be used to visualize and track their localization and dynamics within cells and tissues. lubio.ch

Receptor Binding Studies: Fluorescently tagged ligands (peptides or proteins) allow for the study of receptor distribution, quantification, and binding affinity. lubio.ch

Enzyme Activity Assays: Peptides labeled with Disulfo-ICG can be designed as substrates for specific enzymes, enabling the monitoring of enzymatic activity through changes in fluorescence. lubio.ch

The choice of fluorescent dye is critical, and Disulfo-ICG offers the advantage of operating in the near-infrared (NIR) window (approximately 700-900 nm), where tissue autofluorescence is low and light penetration is deep. aacrjournals.org This makes it particularly suitable for in vivo imaging studies. medchemexpress.com

Table 1: Common Coupling Reagents for Disulfo-ICG Carboxylic Acid Conjugation

ReagentAbbreviationTypical Reaction EnvironmentKey Feature
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCAqueousWater-soluble carbodiimide (B86325) for direct amine-carboxyl coupling.
N,N'-DicyclohexylcarbodiimideDCCOrganicUsed in non-aqueous environments for amide bond formation.
N-HydroxysuccinimideNHSOrganicForms a stable, amine-reactive ester intermediate. bioacts.com
N-HydroxysulfosuccinimideSulfo-NHSAqueousWater-soluble version of NHS for improved aqueous reactivity. bioacts.com

Antibody-Fluorophore Conjugates for Targeted Research Probes

The conjugation of this compound to antibodies creates highly specific probes for targeted research. These antibody-fluorophore conjugates, often referred to as antibody-drug conjugates (ADCs) in a therapeutic context, combine the targeting specificity of a monoclonal antibody (mAb) with the detection capabilities of the NIR fluorophore. njbio.comicr.ac.uknih.gov

The primary method for attaching Disulfo-ICG to an antibody is through the reaction of its activated carboxylic acid group (e.g., as a sulfo-NHS ester) with the primary amines on the antibody, predominantly the ε-amino groups of lysine residues. bioacts.comnih.gov This reaction forms a stable amide bond. The number of dye molecules conjugated per antibody, known as the dye-to-antibody ratio (DAR), can be controlled by adjusting the molar ratio of the reactants during the conjugation process. acs.org

These targeted probes are instrumental in:

In Vivo Tumor Imaging: ICG-labeled antibodies can specifically bind to tumor-associated antigens, allowing for the visualization of tumors with high contrast. aacrjournals.orgtcichemicals.com

Immunofluorescence Staining: In tissue sections or cell cultures, these conjugates enable the detection and localization of specific antigens. acs.org

Flow Cytometry: Labeled antibodies are used to identify and sort cell populations based on the expression of specific surface markers.

A significant challenge in creating these conjugates is the potential for the ICG dye to cause antibody aggregation. acs.org Careful optimization of the reaction conditions and purification methods, such as size-exclusion chromatography (SEC), are crucial to obtain pure, monomeric antibody-dye conjugates. acs.org

Table 2: Research Applications of Disulfo-ICG Antibody Conjugates

ApplicationDescriptionKey Advantage of Disulfo-ICG
Targeted Cancer Imaging Visualization of tumors by targeting specific cancer cell surface antigens. icr.ac.ukDeep tissue penetration and low autofluorescence in the NIR spectrum. aacrjournals.org
Immunofluorescence Detection and localization of antigens in fixed cells or tissues. High signal-to-noise ratio for clear imaging.
Flow Cytometry Identification and sorting of cells based on protein expression. Bright and stable fluorescence for reliable detection.

Integration into Nanoparticle-Based Formulations for Research

This compound can be incorporated into various nanoparticle (NP) formulations to enhance its utility in research. Encapsulation within or conjugation to nanoparticles can improve the dye's stability, alter its pharmacokinetic profile, and enable targeted delivery. nih.govcore.ac.uk

Several types of nanoparticles have been utilized for this purpose:

Silica (B1680970) Nanoparticles: Mesoporous silica nanoparticles can be loaded with ICG. mdpi.com The surface of these nanoparticles can be functionalized with amino groups, which can electrostatically interact with the negatively charged ICG molecules, facilitating high loading efficiency. mdpi.com

Polymeric Nanoparticles: Biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and hydrophobically modified hyaluronic acid (HLA) can self-assemble into nanoparticles that encapsulate ICG. nih.govcore.ac.uk The properties of these nanoparticles can be tuned by altering the polymer composition. nih.gov

Carbon Nanotubes: Single-walled carbon nanotubes (SWCNTs) can be functionalized and covalently conjugated with derivatives of ICG, such as a bis-carboxylic acid derivative. researchgate.net This covalent attachment creates a robust system for delivering the dye. researchgate.net

These nanoparticle formulations offer several advantages for research applications:

Enhanced Stability: Encapsulation protects the ICG molecule from degradation and photobleaching. core.ac.ukmdpi.com

Improved Pharmacokinetics: Nanoparticles can increase the circulation time of ICG in vivo. nih.gov

Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues. core.ac.uk

Table 3: Nanoparticle Formulations for this compound

Nanoparticle TypeLoading/Conjugation MethodKey Features
Silica Nanoparticles Adsorption into pores, often with surface functionalization. mdpi.comHigh surface area, tunable pore size, good stability. mdpi.com
Polymeric Nanoparticles (e.g., PLGA, HLA) Encapsulation during self-assembly of the polymer. nih.govcore.ac.ukBiocompatible, biodegradable, tunable properties. nih.gov
Single-Walled Carbon Nanotubes (SWCNTs) Covalent conjugation to functionalized nanotubes. researchgate.netHigh payload capacity, unique optical properties. researchgate.net

Design Principles for Activatable Fluorescent Probes Utilizing this compound

A key advantage of ICG and its derivatives is their ability to form the basis of "activatable" or "smart" probes. nih.govacs.org These probes are designed to be in a quenched or "off" state until they interact with a specific target or environmental condition, at which point their fluorescence is "turned on." nih.gov This mechanism significantly enhances the signal-to-background ratio in imaging applications.

The design of activatable probes using this compound relies on several principles:

Self-Quenching: When multiple ICG molecules are conjugated to a single biomolecule, such as an antibody, they can interact with each other and with aromatic amino acids on the protein, leading to fluorescence quenching. nih.govacs.org Upon internalization into target cells and subsequent degradation of the antibody, the ICG molecules are released and de-quenched, resulting in a strong fluorescent signal. aacrjournals.orgacs.org

FRET-Based Quenching: Förster Resonance Energy Transfer (FRET) can be employed by pairing Disulfo-ICG (as the fluorophore) with a suitable quencher molecule. nih.gov The fluorophore and quencher are connected by a linker that is cleavable by a specific enzyme (e.g., a protease). In the intact probe, the quencher absorbs the energy from the excited fluorophore, preventing fluorescence emission. nih.govacs.org Enzymatic cleavage of the linker separates the pair, restoring the fluorescence of the Disulfo-ICG. nih.govnih.gov

Environment-Sensitive Probes: The fluorescence of ICG can be sensitive to its local environment. Probes can be designed where a change in pH or binding to a specific target alters the conformation of the probe, leading to a change in fluorescence intensity.

These activatable probes are particularly valuable for imaging dynamic biological processes, such as enzyme activity associated with disease states. nih.gov For example, probes have been designed to detect the activity of proteases like cathepsins and matrix metalloproteinases (MMPs), which are often upregulated in cancer. nih.govacs.org

Table 4: Principles of Activatable Probes with Disulfo-ICG

PrincipleMechanismActivation TriggerResearch Application
Self-Quenching High concentration of ICG on a carrier leads to fluorescence quenching. nih.govDegradation of the carrier molecule (e.g., antibody) inside a cell. aacrjournals.orgacs.orgImaging receptor-mediated endocytosis and intracellular trafficking. aacrjournals.org
FRET-Based Quenching Energy transfer from ICG to a nearby quencher molecule. nih.govEnzymatic cleavage of a linker separating the ICG and quencher. nih.govacs.orgDetecting specific enzyme activity in vitro and in vivo. nih.gov
Environment-Sensitivity Conformational change or altered electronic state due to environmental factors.Change in pH, binding to a target molecule.Probing specific microenvironments within biological systems.

Preclinical and in Vitro Research Applications of Disulfo Icg Carboxylic Acid

Molecular Tracking and Visualization of Biomolecules in Research Models

The defining feature of Disulfo-ICG carboxylic acid for molecular tracking is its carboxylic acid functional group. bioacts.com This group provides a reactive handle for covalent conjugation to primary amines on biomolecules, such as proteins, peptides, and amino-modified oligonucleotides, through standard amide bond coupling reactions. bioacts.comsmolecule.com Once labeled, these biomolecules can be tracked and visualized in various biological systems using fluorescence-based techniques.

The process allows researchers to monitor the localization, movement, and concentration of specific molecules within cells or whole organisms. uevora.pt The strong and stable NIR fluorescence signal of the ICG core facilitates deep-tissue imaging in animal models, overcoming the limitations of light scattering and absorption by endogenous molecules. bioacts.com This capability is crucial for a range of research fields, including cell biology, immunology, and pharmacology, where understanding the spatiotemporal dynamics of biomolecules is essential. Dyes are important tools in biological experiments as they help researchers observe and analyze cell structures, track biomolecules, and evaluate cell functions.

Investigation of Protein-Ligand and Biomolecular Interactions

Understanding the interactions between proteins and other molecules (ligands) is fundamental to deciphering biological processes and for drug discovery. nih.govconsensus.app this compound and its activated derivatives, such as N-hydroxysuccinimide (NHS) esters, are instrumental in these investigations. acs.org By labeling a protein or a ligand with the dye, researchers can study binding events.

A common application involves conjugating an activated form of the dye, like ICG-sulfo-OSu, to an antibody to study its interaction with a target receptor. acs.org For instance, studies have been conducted by labeling panitumumab, an antibody targeting the HER1 receptor, to investigate its binding specificity. acs.org Such protein-ligand interactions can be monitored by detecting the fluorescence signal of the dye localized at the binding site. acs.orgstanford.edu The study of these interactions is critical for validating drug targets and understanding the mechanisms of disease. consensus.app Furthermore, the non-covalent interaction of ICG derivatives with proteins like human serum albumin is also a subject of study to understand how these dyes behave in a biological environment. researchgate.net

Imaging in Animal Models for Preclinical Research

The favorable optical properties of ICG derivatives in the NIR window make them highly suitable for in vivo imaging in animal models, providing high-contrast images with deep tissue penetration. bioacts.comakinainc.com

A significant application of this compound is in the development of targeted probes for cancer imaging. mdpi.com In this approach, the dye is conjugated to a molecule that specifically binds to cancer cells, such as an antibody or a peptide. mdpi.comacs.org When administered in a xenograft model (e.g., a mouse bearing a human tumor), the probe accumulates at the tumor site.

For example, a bis-carboxylic acid ICG derivative was conjugated to a 2-nitroimidazole (B3424786) moiety, which targets hypoxic (low-oxygen) regions common in solid tumors. nih.gov In vivo studies in mice with xenograft tumors demonstrated that this targeted conjugate accumulated in the tumor, whereas an untargeted bis-carboxylic acid ICG control was washed out from the body within 3 hours. nih.govcolab.ws Similarly, ICG-sOSu, the activated ester of the carboxylic acid, has been attached to the antibody panitumumab to specifically image HER1-expressing tumors in mice. acs.org These targeted probes allow for clear visualization of tumors, which is invaluable for preclinical cancer research and assessing the efficacy of potential therapies. acs.org

Photoacoustic imaging is a hybrid modality that combines light and sound to create high-resolution images. It relies on contrast agents that absorb light and generate an acoustic signal. Due to its strong absorption in the NIR region, ICG is an effective photoacoustic contrast agent. nih.gov

To improve delivery and signal enhancement, researchers have covalently conjugated a bis-carboxylic acid derivative of ICG to amino-functionalized single-wall carbon nanotubes (ICG/SWCNT). nih.govresearchgate.net In a mouse tumor model, this ICG/SWCNT conjugate demonstrated a significantly higher photoacoustic signal enhancement compared to ICG alone. nih.govresearchgate.net The ICG/SWCNT conjugate produced a 196% signal enhancement at 120 minutes post-injection, compared to a 33% enhancement for free ICG which peaked at around 20 minutes. nih.govresearchgate.net This enhanced and sustained signal, observed particularly at the tumor periphery, can help in accurately delineating tumor boundaries. nih.gov

Tumor-Targeting Fluorescence Imaging in Xenograft Models

Development of Environment-Sensitive Fluorescent Probes (e.g., for Hypoxia)

Environment-sensitive or "smart" probes change their optical properties in response to specific physiological conditions. This compound serves as a platform for creating such probes. A key example is the development of probes for detecting tumor hypoxia, a condition associated with cancer progression and treatment resistance. nih.gov

Researchers have synthesized probes by conjugating a bis-carboxylic acid ICG derivative to 2-nitroimidazole, a molecule that is selectively trapped in hypoxic cells. nih.gov Two different linkers, ethanolamine (B43304) and piperazine, were used to connect the two moieties. In vivo fluorescence imaging in tumor-bearing mice showed that the piperazine-linked conjugate provided a higher fluorescence concentration in the tumor compared to the ethanolamine version. nih.gov Crucially, the untargeted bis-carboxylic acid ICG control was cleared from the system rapidly, confirming that the sustained signal from the conjugates was due to specific retention in the hypoxic tumor environment. nih.gov

ProbeTarget/FeatureKey Finding in Xenograft ModelCitation
Piperazine-2-nitroimidazole-ICG Tumor Hypoxia2-fold higher max fluorescence concentration in tumor vs. ethanolamine version within 3h. nih.gov
Ethanolamine-2-nitroimidazole-ICG Tumor HypoxiaLower tumor retention compared to piperazine-linked probe. nih.gov
Bis-carboxylic acid ICG (untargeted) ControlWashed out from the body in less than 3 hours. nih.govcolab.ws

Photouncaging and Controlled Release Mechanisms of Carboxylic Acids

Photouncaging is a technique where light is used to trigger the release of a molecule from an inert "caged" precursor. nih.gov This allows for precise spatiotemporal control over the delivery of active substances. Cyanine (B1664457) dyes, the class to which ICG belongs, have been repurposed as photocages that can release carboxylic acids upon irradiation with NIR light. nih.govuzh.chnih.gov

In this system, a carboxylic acid-containing cargo is attached directly to the cyanine chromophore. uzh.chresearchgate.net Irradiation with NIR light (up to 820 nm) initiates a photooxidative pathway that cleaves the bond, releasing the free carboxylic acid. nih.govnih.gov This process has been demonstrated in live HeLa cells, where a caged fluorescent coumarin-derived acid was delivered into the cells and then released using NIR light, causing a significant increase in the coumarin's fluorescence. nih.govuzh.ch This technology holds potential for the controlled release of therapeutic carboxylic acids directly within targeted tissues. nih.govresearchgate.net

Another light-triggered release mechanism involves encapsulating ICG within nanocarriers like liposomes or nanofibers. nih.govresearchgate.net Here, ICG acts as a photothermal agent; upon NIR irradiation, it generates heat that increases the permeability of the nanocarrier, leading to the release of a co-encapsulated drug. nih.govmdpi.com

Advanced Methodological Considerations in Disulfo Icg Carboxylic Acid Research

Analytical Techniques for Conjugate Characterization

The successful conjugation of Disulfo-ICG carboxylic acid to biomolecules is paramount for its application in targeted imaging and therapy. A suite of analytical techniques is employed to ensure the purity, structural integrity, and optical performance of the resulting conjugates.

Chromatography (e.g., HPLC, SE-HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) and size-exclusion HPLC (SE-HPLC) are indispensable tools for assessing the purity of this compound conjugates. scilit.comacs.org These methods are crucial for separating the desired conjugate from unreacted dye, unconjugated biomolecules, and aggregates that may form during the conjugation process. acs.org

SE-HPLC, in particular, is effective in identifying and quantifying high molecular weight (HMW) aggregates, which can be a common issue with amphiphilic dyes like ICG derivatives. acs.org For instance, in the conjugation of ICG-sulfo-OSu, a related derivative, with the monoclonal antibody panitumumab, SE-HPLC was used to detect HMW aggregates with retention times between 11.5 and 18 minutes. acs.org The percentage of these aggregates was observed to increase with higher molar ratios of the dye to the antibody in the reaction mixture. acs.org A platform SE-HPLC method using a mobile phase of 0.2 M potassium chloride in 0.25 mM phosphate (B84403) buffer at pH 7.0 has proven effective for analyzing a variety of monoclonal antibody size variants, demonstrating the robustness of this technique. contractpharma.com

Analytical MethodApplicationKey Findings
SE-HPLC Purity assessment of ICG-sOSu-panitumumab conjugatesDetected HMW aggregates; percentage of aggregates increased with higher dye:antibody molar ratios. acs.org
Platform SE-HPLC Size variant analysis of monoclonal antibodiesA mobile phase of 0.2 M potassium chloride in 0.25 mM phosphate buffer (pH 7.0) effectively separates monomers from aggregates. contractpharma.com
Reverse-Phase HPLC Separation of dicarbon carboxylic acidsA Newcrom BH column with a mobile phase of water and perchloric acid can be used with UV detection at 200 nm. sielc.com

Mass Spectrometry for Structural Elucidation of Conjugates

Mass spectrometry (MS) is a powerful technique for the structural elucidation of this compound conjugates. It provides precise molecular weight information, confirming the successful covalent attachment of the dye to the target molecule and determining the dye-to-biomolecule ratio. For complex biological samples, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed. nih.gov

Derivatization techniques can be used to enhance the sensitivity of MS analysis for carboxylic acids. For example, derivatization with 3-nitrophenylhydrazine (B1228671) has been shown to significantly improve the detection of polycarboxylic acids. nih.gov Another approach involves using an isotope-coded label, such as 3-hydroxymethyl-1-ethylpyrididinium iodide (HMEP), for the relative quantification of carboxylic acids using matrix-assisted laser desorption ionization (MALDI) mass spectrometry. nih.gov This method not only enhances ionization efficiency but also suppresses matrix-related ions, leading to cleaner spectra. nih.gov

UV-Vis Absorption and Fluorescence Spectroscopy for Optical Property Characterization

UV-Vis absorption and fluorescence spectroscopy are fundamental for characterizing the optical properties of this compound and its conjugates. uminho.pt These techniques are used to determine key parameters such as the maximum absorption and emission wavelengths (λmax and λem), molar extinction coefficient, and fluorescence quantum yield. uminho.ptbioacts.com

This compound typically exhibits an excitation maximum around 757 nm and an emission maximum around 835 nm. alfa-chemistry.com The UV-Vis spectrum of ICG derivatives often shows a strong absorption peak around 780 nm and a weaker shoulder at approximately 720 nm. researchgate.net The aggregation state of the dye can significantly impact its spectral properties. For example, the formation of aggregates can lead to quenching of fluorescence, an effect known as aggregation-caused quenching (ACQ). researchgate.net This phenomenon is often observed when the dye is encapsulated in nanoparticles. researchgate.net

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
This compound 757 alfa-chemistry.com835 alfa-chemistry.comNot specified
ICG carboxylic acid 785 bioacts.com812 bioacts.com≥ 218,000 bioacts.com
sulfo-Cy5 carboxylic acid 651 uminho.ptNot specifiedNot specified

Strategies for Purification of Conjugates and Mitigation of Aggregates

The presence of aggregates and other impurities in conjugate preparations can lead to inaccurate experimental results and is a significant concern in the development of targeted agents. Therefore, robust purification strategies are essential.

A multi-step purification approach is often necessary. For ICG-sOSu-panitumumab conjugates, a dual purification method involving SE-HPLC followed by ethyl acetate (B1210297) extraction was employed. acs.org SE-HPLC was first used to remove HMW aggregates and low molecular weight impurities. acs.org Subsequently, ethyl acetate extraction was performed to eliminate non-covalently bound dye, resulting in a pure, covalently linked conjugate. acs.org

For antibody-drug conjugates (ADCs), flow-through cation-exchange chromatography has been shown to be an effective method for removing very high molecular weight species (vHMWS). nih.gov This technique can decrease vHMWS by ≥ 85% to ≤ 0.1%. nih.gov

Comparative Research with Related Cyanine (B1664457) Dyes and Indocyanine Green Derivatives

Comparative studies with other cyanine dyes and ICG derivatives are crucial for understanding the unique advantages and limitations of this compound. These studies often focus on differences in photophysical properties, solubility, aggregation behavior, and in vivo performance.

For example, a comparison between the cyanine dyes DiD and ICG loaded in lipid nanoparticles revealed significant differences in their biodistribution. nih.gov ICG, being more amphiphilic, showed a tendency to leak from the nanoparticles after injection, whereas the more hydrophobic DiD remained encapsulated. nih.gov This was attributed to the different localization of the dyes within the nanoparticles, with ICG being found both in the lipid core and at the particle interface, while DiD was exclusively in the core. nih.gov

Future Directions in Disulfo Icg Carboxylic Acid Research

Innovations in Synthesis and Functionalization Methodologies

The continued evolution of synthetic and functionalization strategies is paramount to unlocking the full potential of Disulfo-ICG carboxylic acid. While the carboxylic acid moiety provides a convenient point for conjugation to amine-containing biomolecules via standard amide bond formation, researchers are exploring more sophisticated methodologies to create highly specific and efficient molecular tools. bioacts.com

Innovations in the synthesis of the core cyanine (B1664457) structure are emerging. For instance, novel synthetic routes for unsymmetrical NIR cyanine dyes bearing a direct carboxyl functionalization on the indole (B1671886) ring have been developed. nii.ac.jpresearchgate.net These methods allow for greater structural diversity, including the introduction of various substituents on the terminal indole rings to fine-tune the photophysical and binding properties of the dye. nii.ac.jpresearchgate.net A key area of future development will be the adaptation of these advanced synthetic strategies to enable the large-scale and cost-effective production of high-purity this compound.

Furthermore, novel functionalization approaches are expanding the utility of cyanine dyes beyond simple bioconjugation. One such innovative strategy is the development of "photocages" where a carboxylic acid can be released from a cyanine dye upon irradiation with NIR light. nih.gov This "photouncaging" technique allows for the precise spatiotemporal delivery of carboxylic acid-containing molecules within living cells, a feat not achievable with the free form of the acid. nih.gov Applying this concept to this compound could lead to the development of photoactivatable probes and therapeutics.

The table below summarizes key properties of this compound and a related functionalized cyanine dye.

PropertyThis compoundUnsymmetrical Carboxy Cyanine Dye (UCD-3)
Molecular Formula C45H48N2Na2O11S3Not explicitly provided
Molecular Weight 935.04 g/mol Not explicitly provided
Excitation Maximum 757 nmNot explicitly provided
Emission Maximum 835 nmNot explicitly provided
Key Functional Groups Two sulfonate groups, one carboxylic acidOne carboxylic acid, Iodo substituent
Reported Application NIR fluorescent dye for researchFluorescent probe for protein sensing
Reference alfa-chemistry.com nii.ac.jpresearchgate.net

Expansion of Research Applications in Molecular and Cellular Biology

The unique spectral properties of this compound, particularly its emission in the NIR window where tissue autofluorescence is minimal, make it an exceptional candidate for a wide range of applications in molecular and cellular biology. aacrjournals.orgnih.gov

A significant area of expansion is in the development of targeted fluorescent probes for in vivo imaging. The carboxylic acid group can be conjugated to various targeting moieties, such as antibodies, peptides, or small molecules, to direct the dye to specific cell types or biological processes. aacrjournals.orgaatbio.com For example, ICG derivatives conjugated to monoclonal antibodies have been successfully used to visualize tumors in animal models. aacrjournals.orgnih.govdojindo.com The fluorescence of these conjugates is often quenched upon binding to the antibody but becomes activated after cellular internalization and catabolism, leading to a high signal-to-background ratio. aacrjournals.orgnih.gov this compound, with its improved water solubility, is an ideal candidate for creating such activatable probes for sensitive and specific cancer detection.

Moreover, the interaction of functionalized cyanine dyes with proteins is a burgeoning field of study. Unsymmetrical cyanine dyes with a carboxylic acid group have been shown to bind strongly to proteins like bovine serum albumin (BSA), resulting in enhanced fluorescence emission. nii.ac.jpresearchgate.net This phenomenon can be exploited to develop sensitive protein sensors. The high binding affinity of these dyes, an order of magnitude greater than typical cyanine dyes, suggests their potential for quantitative protein analysis in complex biological samples. nii.ac.jpresearchgate.net

The table below presents findings from studies utilizing functionalized ICG derivatives for biological applications.

ApplicationICG DerivativeKey FindingReference
In Vivo Tumor Imaging ICG-sulfo-OSu conjugated to monoclonal antibodiesActivatable fluorescence upon cellular internalization, enabling high tumor-to-background imaging. aacrjournals.orgnih.gov
Protein Sensing Unsymmetrical Carboxy Cyanine Dye (UCD-3)Strong binding to BSA with a binding constant of 1.01 x 107 M-1, leading to enhanced fluorescence. nii.ac.jpresearchgate.net
Cellular Delivery Cyanine dye-based photocageNIR-light-induced release of a carboxylic acid cargo inside living HeLa cells. nih.gov

Methodological Advancements for Enhanced Research Performance and Reproducibility

To ensure the reliability and reproducibility of research utilizing this compound, several methodological challenges must be addressed. A critical aspect is the purification and characterization of dye-bioconjugates. The amphiphilic nature of ICG derivatives can lead to the formation of aggregates and non-covalent binding to proteins, which can complicate the interpretation of experimental results. acs.orgnih.gov

Recent studies have highlighted the importance of rigorous purification methods, such as size-exclusion high-performance liquid chromatography (SE-HPLC) followed by extraction with organic solvents, to remove non-covalently bound dye and aggregates. acs.orgnih.gov This ensures that the observed fluorescence signal is solely from the covalently conjugated probe, leading to more accurate and reproducible in vivo imaging data with reduced non-specific uptake, particularly in the liver. acs.orgnih.gov

Another crucial consideration is the influence of the dye's chemical structure on the pharmacokinetic properties of the labeled biomolecule. The charge of the cyanine dye, for instance, has a significant impact on the biodistribution and clearance of labeled nanobodies. nih.gov A systematic evaluation of how the two sulfonate groups and the carboxylic acid of this compound affect the in vivo behavior of its conjugates is a key area for future research to optimize probe design for specific applications. nih.gov

Furthermore, the fluorescence of cyanine dyes can be sensitive to their local environment, including the sequence of nucleotides when labeling oligonucleotides. plos.org This sequence-dependent fluorescence can be a source of variability in microarray experiments. plos.org Methodological advancements, such as the use of photostabilizing agents like methyl-β-cyclodextrin, can help to mitigate photobleaching and improve the uniformity of the fluorescent signal. acs.org Standardized protocols for conjugation, purification, and imaging are essential to enhance the performance and reproducibility of research involving this compound. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Disulfo-ICG carboxylic acid, and how do reaction conditions influence yield?

  • This compound is typically synthesized via conjugation of indocyanine green (ICG) derivatives with sulfonic acid groups and a carboxylic acid moiety. Key steps include:

  • Activation of carboxyl groups : Use of NHS esters or other coupling agents to facilitate conjugation .
  • Purification : Gel filtration chromatography or HPLC to isolate the product from unreacted precursors .
  • Reaction conditions (pH, temperature, and solvent polarity) critically affect yield, as excessive acidity may hydrolyze the sulfonic acid groups .

Q. How is the purity and structural integrity of this compound validated in preclinical studies?

  • Analytical methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms the presence of sulfonic acid (-SO₃H) and carboxylic acid (-COOH) protons .
  • Mass spectrometry (MS) : Validates molecular weight and detects impurities (e.g., incomplete sulfonation) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for imaging applications) .

Q. What experimental approaches are used to characterize the solubility and stability of this compound in aqueous buffers?

  • Solubility is tested in PBS (pH 7.4) and other biologically relevant buffers. Stability assays include:

  • Spectrophotometry : Monitors absorbance peaks (e.g., ~780 nm for ICG derivatives) over time to detect aggregation or degradation .
  • Dynamic Light Scattering (DLS) : Measures hydrodynamic radius changes under varying temperatures (4–37°C) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent fluorescence quenching of this compound in tumor microenvironments?

  • The compound’s fluorescence is sensitive to protonation states:

  • Acidic environments (pH <6.5) : Protonation of the carboxylic acid group disrupts the conjugated π-system, reducing quantum yield .
  • Neutral/basic environments : Deprotonation restores fluorescence, enabling real-time monitoring of tumor pH gradients .
    • Methodological validation : Confocal microscopy with pH-calibrated ratiometric imaging .

Q. How do structural modifications (e.g., PEGylation) alter the pharmacokinetics and biodistribution of this compound in vivo?

  • PEGylation strategies :

  • Increased circulation time : PEG chains reduce opsonization and renal clearance .
  • Trade-offs : Excessive PEGylation may sterically hinder target binding (e.g., to albumin or tumor receptors) .
    • Experimental design : Radiolabeling (e.g., ¹²⁵I) combined with SPECT/CT imaging quantifies biodistribution in murine models .

Q. What computational models predict the binding affinity of this compound to nanoparticle surfaces (e.g., ceria)?

  • Density Functional Theory (DFT) : Models dissociative binding mechanisms where carboxylic acid ligands replace surface hydroxyl groups on nanoparticles .
  • Experimental validation : In-situ FTIR and X-ray photoelectron spectroscopy (XPS) confirm ligand exchange dynamics .

Methodological Guidance for Addressing Data Contradictions

Q. How can researchers resolve discrepancies in reported quantum yields of this compound across studies?

  • Standardization : Use a reference dye (e.g., Rhodamine 6G) under identical instrument settings .
  • Sample preparation : Control for solvent polarity and oxygen content, which influence photobleaching rates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality control metrics :

  • Stoichiometric monitoring : Real-time UV-Vis tracking of ICG intermediates .
  • Reproducibility protocols : Automated synthesis platforms with inert atmospheres (N₂/Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.